molecular formula C15H14O3S B6402227 5-Methoxy-2-(4-methylthiophenyl)benzoic acid CAS No. 1261927-14-3

5-Methoxy-2-(4-methylthiophenyl)benzoic acid

Cat. No.: B6402227
CAS No.: 1261927-14-3
M. Wt: 274.3 g/mol
InChI Key: FVZLSDCHEKLBGH-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C15H14O3S It is a derivative of benzoic acid, featuring a methoxy group at the 5-position and a 4-methylthiophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(4-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of 5-methoxy-2-(4-methylthiophenyl)benzaldehyde or this compound.

    Reduction: Formation of 5-methoxy-2-(4-methylthiophenyl)benzyl alcohol.

    Substitution: Formation of 5-methoxy-2-(4-methylthiophenyl)nitrobenzoic acid or 5-methoxy-2-(4-methylthiophenyl)bromobenzoic acid.

Scientific Research Applications

5-Methoxy-2-(4-methylthiophenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Methoxy-2-(3-methylthiophenyl)benzoic acid
  • 5-Methoxy-3-(4-methylthiophenyl)benzoic acid

Comparison: 5-Methoxy-2-(4-methylthiophenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

5-methoxy-2-(4-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-11-5-8-13(14(9-11)15(16)17)10-3-6-12(19-2)7-4-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZLSDCHEKLBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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